N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Medicinal Chemistry Applications
The design and synthesis of benzothiazole derivatives have been explored for their promising antibacterial activity. For instance, novel Schiff bases derived from 2-amino benzothiazole have shown significant antibacterial effects, particularly against strains like Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines at antibacterial concentrations (Palkar et al., 2017).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds, including benzothiazole and pyrazole derivatives, has been a focus area. These compounds have been characterized for their crystal structures and evaluated for their cytotoxic activities against various cancer cell lines, showcasing their potential as anticancer agents (Deady et al., 2003).
Biological Evaluation
Benzothiazole and pyrazole derivatives have been assessed for their anti-inflammatory, analgesic, and anticonvulsant activities. The synthesis of such derivatives from naturally occurring compounds like visnagin has highlighted their potential in pharmacological applications with significant activity profiles (El-Sawy et al., 1998).
Antioxidant Studies
Some derivatives have been synthesized and screened for their antioxidant activities, indicating moderate to significant radical scavenging activity. This suggests their utility in developing compounds with potential health benefits and therapeutic applications (Ahmad et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to haveantidepressant and anticonvulsant effects , suggesting that they may interact with neurotransmitter systems in the brain.
Mode of Action
It’s worth noting that similar compounds have been found to increase the concentrations ofserotonin and norepinephrine , two key neurotransmitters involved in mood regulation and the body’s response to stress.
Biochemical Pathways
The increase in serotonin and norepinephrine concentrations suggests that it may affect theserotonergic and noradrenergic pathways , which are involved in mood regulation and the body’s response to stress.
Result of Action
Similar compounds have been found to haveantidepressant and anticonvulsant effects , suggesting that they may help to alleviate symptoms of depression and prevent seizures.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-8-10(20(3)18-9)15(21)17-16-19(2)13-11(22-4)6-7-12(23-5)14(13)24-16/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJTUNHQFYLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.